molecular formula C20H28N6O4S B021746 Debrisoquin sulfate CAS No. 581-88-4

Debrisoquin sulfate

Numéro de catalogue B021746
Numéro CAS: 581-88-4
Poids moléculaire: 448.5 g/mol
Clé InChI: CAYGYVYWRIHZCQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Debrisoquin sulfate, also known as Debrisoquine, is a derivative of guanidine . It is an antihypertensive drug similar to guanethidine . Debrisoquin sulfate is frequently used for phenotyping the CYP2D6 enzyme, a drug-metabolizing enzyme .


Molecular Structure Analysis

The molecular formula of Debrisoquin sulfate is C20H28N6O4S . Its average mass is 448.539 Da and its monoisotopic mass is 448.189270 Da . The IUPAC name for Debrisoquin sulfate is bis (1,2,3,4-tetrahydroisoquinoline-2-carboximidamide); sulfuric acid .


Chemical Reactions Analysis

Debrisoquin sulfate is a substrate for a polymorphic cytochrome P-450 enzyme . Persons with certain isoforms of this enzyme are unable to properly metabolize this and many other clinically important drugs .


Physical And Chemical Properties Analysis

Debrisoquin sulfate has a water solubility of 0.842 mg/mL . Its logP values are 0.58 (ALOGPS) and 1.07 (Chemaxon) . The pKa (Strongest Basic) is 12.47 .

Mécanisme D'action

Target of Action

Debrisoquin sulfate is an adrenergic neuron-blocking drug . Its primary target is the sympathetic neuroeffector junction, where it interferes with the release and distribution of norepinephrine . Norepinephrine is a neurotransmitter that plays a crucial role in the body’s fight-or-flight response by increasing heart rate, triggering the release of glucose from energy stores, and increasing blood flow to skeletal muscle .

Mode of Action

Debrisoquin sulfate acts by inhibiting or interfering with the release and/or distribution of norepinephrine at the sympathetic neuroeffector junction . Instead of acting at the effector cell by inhibiting the association of norepinephrine with its receptors, it is taken up by norepinephrine transporters . It becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles . This leads to a gradual depletion of norepinephrine stores in the nerve endings .

Biochemical Pathways

Debrisoquin sulfate is a substrate for a polymorphic cytochrome P-450 enzyme . Persons with certain isoforms of this enzyme, referred to as having a debrisoquin 4-hydroxylase polymorphism, are unable to properly metabolize this and many other clinically important drugs .

Pharmacokinetics

The pharmacokinetics of Debrisoquin sulfate are influenced by the polymorphic cytochrome P-450 enzyme . The ability to metabolize Debrisoquin sulfate and other drugs depends on the specific isoform of this enzyme present in an individual . This can impact the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .

Result of Action

The action of Debrisoquin sulfate results in a decrease in the release and distribution of norepinephrine . This can lead to a reduction in the body’s fight-or-flight response, making it useful for the treatment of moderate and severe hypertension, either alone or as an adjunct, and for the treatment of renal hypertension .

Action Environment

The action, efficacy, and stability of Debrisoquin sulfate can be influenced by various environmental factors. These include the individual’s genetic makeup, specifically the presence of certain isoforms of the cytochrome P-450 enzyme . Other factors such as diet, age, sex, and concomitant medications can also impact the drug’s action .

Safety and Hazards

Debrisoquin sulfate is an adrenergic neuron-blocking drug similar in effects to guanethidine . It is noteworthy in being a substrate for a polymorphic cytochrome P-450 enzyme . Persons with certain isoforms of this enzyme are unable to properly metabolize this and many other clinically important drugs . They are commonly referred to as having a debrisoquin 4-hydroxylase polymorphism .

Propriétés

IUPAC Name

3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H13N3.H2O4S/c2*11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;1-5(2,3)4/h2*1-4H,5-7H2,(H3,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYGYVYWRIHZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=N)N.C1CN(CC2=CC=CC=C21)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047775
Record name Debrisoquin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Debrisoquin sulfate

CAS RN

581-88-4
Record name Debrisoquin sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Debrisoquin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Debrisoquine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.613
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEBRISOQUIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q94064N9NW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Debrisoquin sulfate
Reactant of Route 2
Debrisoquin sulfate
Reactant of Route 3
Reactant of Route 3
Debrisoquin sulfate
Reactant of Route 4
Debrisoquin sulfate
Reactant of Route 5
Debrisoquin sulfate
Reactant of Route 6
Debrisoquin sulfate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.